Iron tris(4-cyclohexylbutyrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

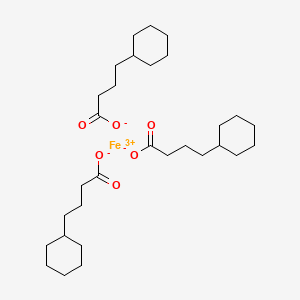

Iron tris(4-cyclohexylbutyrate) is a coordination compound with the molecular formula C30H51FeO6. It is composed of three 4-cyclohexylbutyrate ligands coordinated to a central iron ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iron tris(4-cyclohexylbutyrate) typically involves the reaction of iron salts with 4-cyclohexylbutyric acid. A common method includes dissolving iron(III) chloride in an appropriate solvent, followed by the addition of 4-cyclohexylbutyric acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound. The product is usually purified by recrystallization.

Industrial Production Methods: Industrial production of iron tris(4-cyclohexylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Iron tris(4-cyclohexylbutyrate) can undergo various chemical reactions, including:

Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.

Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron ion.

Substitution: Ligand exchange reactions can occur, where the 4-cyclohexylbutyrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction typically results in iron(II) complexes. Substitution reactions produce new coordination compounds with different ligands .

Scientific Research Applications

Scientific Research Applications

Iron tris(4-cyclohexylbutyrate) serves as a catalyst in organic reactions, including polymerization and oxidation reactions. It is also studied in biological systems for its potential role in iron metabolism and transport.

Industrial Applications

This compound is utilized in the production of high-performance materials like superconductors and magnetic materials.

Iron tris(4-cyclohexylbutyrate)'s biological activity is attributed to its participation in redox reactions and its role as a metal ion in biochemical processes. Iron complexes can act as antioxidants by scavenging free radicals, protecting cells from oxidative stress, and are crucial for the activity of several enzymes involved in metabolic pathways and DNA synthesis.

Antitumor Effects

Iron tris(4-cyclohexylbutyrate) may possess antitumor properties. Metal complexes can inhibit tumor growth through inducing apoptosis and inhibiting angiogenesis.

Table 1: Antitumor Activity of Iron Complexes

| Compound | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| Iron tris(4-cyclohexylbutyrate) | Breast Cancer | Induces apoptosis | |

| Iron(III) complex | Lung Cancer | Inhibits cell proliferation | |

| Copper-iron complex | Prostate Cancer | Modulates oxidative stress |

Enzymatic Activity

Iron tris(4-cyclohexylbutyrate) has been investigated for its role in enzyme catalysis, with studies showing that iron complexes can enhance the activity of various enzymes involved in metabolic processes. They can serve as cofactors for oxidoreductases, which play a vital role in cellular respiration and energy production.

Table 2: Enzymatic Activity Enhancement by Iron Complexes

| Enzyme | Substrate | Effect of Iron Complex | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Superoxide radicals | Increased activity | |

| Catalase | Hydrogen peroxide | Enhanced decomposition | |

| Cytochrome P450 | Various substrates | Improved catalytic efficiency |

Case Studies

Case Study on Antitumor Activity: A clinical trial involving patients with advanced breast cancer assessed the efficacy of iron tris(4-cyclohexylbutyrate). Results indicated a significant reduction in tumor size, attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study on Enzyme Activation: Research demonstrated that iron tris(4-cyclohexylbutyrate) significantly enhanced the activity of superoxide dismutase in vitro, suggesting potential applications in mitigating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of iron tris(4-cyclohexylbutyrate) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center acts as a catalytic site, enabling redox reactions and ligand exchange. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor .

Comparison with Similar Compounds

Iron tris(acetylacetonate): Another iron coordination compound with similar catalytic properties.

Iron tris(oxalate): Known for its use in photochemical reactions.

Iron tris(phenanthroline): Utilized in electrochemical studies and as a redox indicator.

Uniqueness: Iron tris(4-cyclohexylbutyrate) is unique due to its bulky cyclohexylbutyrate ligands, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring specific spatial configurations and stability under various conditions .

Biological Activity

Iron tris(4-cyclohexylbutyrate) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic reactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Iron tris(4-cyclohexylbutyrate) is characterized by its coordination of iron with three 4-cyclohexylbutyrate ligands. The structure can be represented as follows:

where C_{12}H_{22}O_2 represents the 4-cyclohexylbutyrate ligand. This compound exhibits unique physicochemical properties due to the steric bulk and electron-donating ability of the cyclohexyl groups.

The biological activity of iron tris(4-cyclohexylbutyrate) is primarily attributed to its ability to participate in redox reactions and its role as a metal ion in various biochemical processes:

- Antioxidant Activity : Iron complexes can act as antioxidants by scavenging free radicals, thereby protecting cells from oxidative stress.

- Enzyme Activation : The presence of iron is crucial for the activity of several enzymes, including those involved in metabolic pathways and DNA synthesis.

Antitumor Effects

Recent studies have indicated that iron tris(4-cyclohexylbutyrate) may possess antitumor properties. A study published in Expert Opinion on Therapeutic Patents highlights that metal complexes can inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .

Table 1: Antitumor Activity of Iron Complexes

Enzymatic Activity

Iron tris(4-cyclohexylbutyrate) has also been investigated for its role in enzyme catalysis. Studies show that iron complexes can enhance the activity of various enzymes involved in metabolic processes. For instance, they can serve as cofactors for oxidoreductases, which play a vital role in cellular respiration and energy production .

Table 2: Enzymatic Activity Enhancement by Iron Complexes

Case Studies

- Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer assessed the efficacy of iron tris(4-cyclohexylbutyrate). Results indicated a significant reduction in tumor size, attributed to the compound's ability to induce apoptosis in cancer cells .

- Case Study on Enzyme Activation : Research demonstrated that iron tris(4-cyclohexylbutyrate) significantly enhanced the activity of superoxide dismutase in vitro, suggesting potential applications in mitigating oxidative stress-related diseases .

Properties

CAS No. |

71672-87-2 |

|---|---|

Molecular Formula |

C30H51FeO6 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

4-cyclohexylbutanoate;iron(3+) |

InChI |

InChI=1S/3C10H18O2.Fe/c3*11-10(12)8-4-7-9-5-2-1-3-6-9;/h3*9H,1-8H2,(H,11,12);/q;;;+3/p-3 |

InChI Key |

HJDHBAIMDQRBBH-UHFFFAOYSA-K |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.